N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 872688-93-2
VCID: VC6315747
InChI: InChI=1S/C21H19N3O4S/c1-26-16-5-2-14(3-6-16)17-7-9-21(24-23-17)29-13-20(25)22-15-4-8-18-19(12-15)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C21H19N3O4S
Molecular Weight: 409.46

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 872688-93-2

Cat. No.: VC6315747

Molecular Formula: C21H19N3O4S

Molecular Weight: 409.46

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide - 872688-93-2

Specification

CAS No. 872688-93-2
Molecular Formula C21H19N3O4S
Molecular Weight 409.46
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H19N3O4S/c1-26-16-5-2-14(3-6-16)17-7-9-21(24-23-17)29-13-20(25)22-15-4-8-18-19(12-15)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Standard InChI Key MVGHWHZQYWNBAI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1,4-benzodioxin moiety fused to an acetamide group, which is further substituted with a pyridazinyl sulfanyl chain. The benzodioxin ring (C₈H₈O₂) contributes aromatic stability, while the pyridazine (C₄H₃N₂) introduces nitrogen-based heteroaromaticity. The 4-methoxyphenyl group at the pyridazine-6-position adds hydrophobic character, and the sulfanyl bridge (-S-) enhances conformational flexibility .

The IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide, reflects its systematic connectivity. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₃O₄S
Molecular Weight409.46 g/mol
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
InChI KeyMVGHWHZQYWNBAI-UHFFFAOYSA-N

Solubility and Reactivity

While explicit solubility data are unavailable, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility . The acetamide group enables hydrogen bonding, whereas the methoxyphenyl and benzodioxin moieties promote lipophilicity. Reactivity is dominated by the sulfanyl bridge, which may participate in redox reactions, and the pyridazine ring, which can undergo electrophilic substitution .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step protocols, as exemplified by related benzodioxin-acetamide derivatives :

  • Formation of the Benzodioxin-Amine Intermediate: 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride under basic conditions (pH 9–10) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide.

  • Acetamide Coupling: The intermediate undergoes nucleophilic substitution with 2-bromo-N-(4-methoxyphenyl)acetamide in DMF, activated by lithium hydride (LiH), to form the target compound .

Reaction yields depend on temperature control (60–80°C) and inert atmospheres to prevent oxidation of the sulfanyl group.

Analytical Validation

  • Chromatography: Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) confirm purity.

  • Spectroscopy:

    • ¹H-NMR: Peaks at δ 3.8–4.2 ppm (benzodioxin -OCH₂CH₂O-), δ 7.1–8.3 ppm (aromatic protons) .

    • IR: Stretches at 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (S-C) .

Biological Activities and Mechanisms

α-Glucosidase Inhibition

In a screen of analogous compounds, N-benzodioxin acetamides exhibited α-glucosidase inhibitory activity, a target for type 2 diabetes management :

CompoundIC₅₀ (μM)Reference
7i (Analog)86.31±0.11
7k (Analog)81.12±0.13
Acarbose37.38±0.12

The sulfanyl group may enhance binding to the enzyme’s active site, though potency remains lower than the standard drug acarbose .

Pharmacological Applications and Future Directions

Drug Development Prospects

  • Antidiabetic Agents: Optimization of the sulfanyl acetamide chain could improve α-glucosidase affinity .

  • Kinase Inhibitors: Molecular docking studies suggest interactions with EGFR and VEGFR2, warranting further in vivo validation .

Challenges and Limitations

  • Solubility: Poor aqueous solubility may limit bioavailability, necessitating formulation strategies (e.g., nanoencapsulation).

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production; flow chemistry approaches may streamline manufacturing.

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